molecular formula C17H23NO3S B2645526 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)isobutyramide CAS No. 863444-45-5

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)isobutyramide

Cat. No.: B2645526
CAS No.: 863444-45-5
M. Wt: 321.44
InChI Key: LIDVXEHSPDMDLP-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)isobutyramide is a useful research compound. Its molecular formula is C17H23NO3S and its molecular weight is 321.44. The purity is usually 95%.
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Scientific Research Applications

Molecular Electronics

Large On-Off Ratios and Negative Differential Resistance in Molecular Devices In the field of molecular electronics, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)isobutyramide-like molecules have demonstrated significant potential. A study utilized a molecule with a nitroamine redox center, showcasing negative differential resistance and a large on-off peak-to-valley ratio, exceeding 1000:1. This research indicates the molecule's potential for high-performance electronic devices (Chen, Reed, Rawlett, & Tour, 1999).

Chemical Synthesis and Herbicide Development

Herbicide Synthesis In the realm of agricultural chemistry, derivatives of this compound have been synthesized, showing utility as selective herbicides. The derivatives, specifically N-(3-chloro-4-isopropylphenyl)carboxamides, were created through chemical reactions involving 3-chloro-4-isopropylaniline and carboxylic acid halide or anhydride derivatives (Gregory S. Hoppenstand & D. K. Hsiao, 1988).

Advanced Material Science

Graphene Oxide Functionalization for Dye and Heavy Metal Removal The compound has been utilized in advanced material science for environmental cleanup. A study highlights the functionalization of graphene oxide using 4-aminothiophenol, a molecule structurally similar to this compound, to enhance the adsorption capacities for methylene blue and copper, indicating its potential in water treatment and pollution mitigation technologies (Dan Chen, Huining Zhang, Kai Yang, & Hongyu Wang, 2016).

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-12(2)14-5-7-15(8-6-14)18(17(19)13(3)4)16-9-10-22(20,21)11-16/h5-10,12-13,16H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDVXEHSPDMDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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